2-ethoxy-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)nicotinamide
Description
Properties
IUPAC Name |
2-ethoxy-N-[2-[5-[(4-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O3/c1-3-32-22-18(5-4-10-25-22)21(30)24-11-12-29-20-19(13-27-29)23(31)28(15-26-20)14-17-8-6-16(2)7-9-17/h4-10,13,15H,3,11-12,14H2,1-2H3,(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYEMRLVIEWYPCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The exact mode of action of this compound is currently unknown. Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions.
Biochemical Pathways
The compound’s impact on biochemical pathways is not well-documented. Given its structure, it might be involved in pathways related to cell signaling, enzymatic activity, or gene expression. These are speculative and require further investigation.
Biological Activity
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The presence of the ethoxy and nicotinamide moieties further enhances its pharmacological profile.
Molecular Formula
- Molecular Formula : C20H24N4O2
- Molecular Weight : 352.43 g/mol
Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:
- Inhibition of Enzymatic Activity : Pyrazolo[3,4-d]pyrimidines have been documented to inhibit various kinases, which are crucial in cell signaling pathways.
- Antioxidant Properties : The compound may possess antioxidant capabilities, protecting cells from oxidative stress.
- Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokines has been observed in related compounds.
Pharmacological Studies
- Antitumor Activity :
- Antidiabetic Potential :
-
Neuroprotective Effects :
- Preliminary studies indicate potential neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of neuroinflammation.
Case Study 1: Anticancer Activity
A recent investigation focused on the anticancer properties of pyrazolo derivatives showed that the tested compound inhibited cell proliferation in vitro with a notable selectivity towards tumor cells compared to normal cells. This study utilized various human tumor cell lines to assess the cytotoxicity and identified a promising therapeutic window for further development.
Case Study 2: Anti-inflammatory Effects
Another study explored the anti-inflammatory properties of similar compounds through in vivo models. The results indicated a significant reduction in inflammatory markers following treatment with the compound, suggesting its potential utility in managing inflammatory diseases.
Data Table of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Findings from Comparative Studies:
Triazine-based analogs (Tian et al. ) show broader substituent tolerance but reduced metabolic stability.
Substituent Effects :
- Lipophilicity : The 4-methylbenzyl group in the target compound increases logP relative to piperazine-containing analogs (Compound 3b ), which may reduce solubility but enhance cell penetration.
- Solubility : Ethylpiperazine (Tian et al. ) and hydroxyproline (EP Patent ) substituents introduce polar groups, improving aqueous solubility compared to the target’s benzyl group.
Synthetic Accessibility: The target compound’s synthesis aligns with pyrazolo-pyrimidine routes described by Taylor and Patel , whereas triazine (Tian et al.) and pyrimido-pyrimidinone (Compound 3b ) derivatives require multi-step functionalization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
